4-(4-Chloro-2-methyl-phenyl)-5-(4-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol
Description
This triazole-thiol derivative features a 4-chloro-2-methylphenyl group at position 4 and a 4-methoxyphenyl group at position 5 of the 1,2,4-triazole ring, with a thiol (-SH) moiety at position 2.
Properties
IUPAC Name |
4-(4-chloro-2-methylphenyl)-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3OS/c1-10-9-12(17)5-8-14(10)20-15(18-19-16(20)22)11-3-6-13(21-2)7-4-11/h3-9H,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILOFLEJGCBNXNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N2C(=NNC2=S)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-2-methyl-phenyl)-5-(4-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol typically involves the reaction of 4-chloro-2-methylphenyl isocyanate with 4-methoxyphenyl hydrazine under controlled conditions. The reaction is carried out in a nonchlorinated organic solvent, such as toluene, at temperatures ranging from 20°C to 60°C. The reaction mixture is then heated to reflux, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-2-methyl-phenyl)-5-(4-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Disulfides
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antifungal Properties
Triazole derivatives are well-known for their antifungal properties. The incorporation of the thiol group in 4-(4-Chloro-2-methyl-phenyl)-5-(4-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol enhances its efficacy against various fungal strains.
Case Studies :
- A study demonstrated that derivatives of 1,2,4-triazole exhibited significant antifungal activity against Gibberella nicotiancola and Gibberella saubinetii, with some compounds showing an effective concentration (EC50) lower than that of standard antifungal agents like triadimefon .
- Another investigation highlighted that triazole-thioether compounds demonstrated improved antifungal activity compared to their non-thioether counterparts, achieving inhibition rates comparable to commercial fungicides such as azoxystrobin .
Antibacterial Properties
The antibacterial potential of this compound has also been extensively studied. The structure of triazole compounds allows for interaction with bacterial enzymes and receptors, leading to inhibition of bacterial growth.
Case Studies :
- Research on 1,2,4-triazole derivatives indicated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with some compounds exhibiting minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics .
- A series of synthesized triazole derivatives showed broad-spectrum antibacterial activity against various pathogens including Escherichia coli and Bacillus subtilis, with MIC values in the range of 0.5–1 μM .
Cancer Research Applications
Recent studies have explored the cytotoxic effects of triazole derivatives on cancer cell lines. The compound This compound has shown promise as a potential antitumor agent.
Case Studies :
- In vitro studies revealed that certain triazole derivatives exhibited selective cytotoxicity towards melanoma cell lines, indicating their potential use in targeted cancer therapies .
- Specifically, one derivative was noted for inhibiting cancer cell migration and showed promise as an antimetastatic candidate .
Summary of Applications
Mechanism of Action
The mechanism of action of 4-(4-Chloro-2-methyl-phenyl)-5-(4-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity by disrupting the synthesis of essential biomolecules in microorganisms.
Comparison with Similar Compounds
Halogen-Substituted Analogues
Compound 4 (4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole)
- Replacing the methoxyphenyl group with fluorophenyl substituents and introducing a thiazole ring results in isostructural compounds with nearly identical crystal packing. However, the larger van der Waals radius of Cl vs. F necessitates slight structural adjustments in the crystal lattice, affecting intermolecular interactions .
- Key Insight : Halogen substitution (Cl vs. F) preserves molecular conformation but alters crystal packing, which may influence solubility and stability.
- 4-(3,4-Dichloro-phenyl)-5-(4-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol Dichlorophenyl substitution increases steric bulk and electron-withdrawing effects compared to the mono-chloro derivative. This modification could enhance binding affinity in therapeutic targets but reduce solubility .
Alkyl- and Alkoxy-Modified Derivatives
- 5-[(4-tert-butylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol The tert-butylphenoxymethyl group introduces significant hydrophobicity, improving membrane permeability in biological systems. This contrasts with the target compound’s methoxyphenyl group, which offers moderate lipophilicity .
- The phenoxymethyl linker also increases molecular flexibility .
Sulfur-Containing Derivatives
- 4-(4-Chlorophenyl)-3-(4-methoxyphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole
Data Table: Key Structural and Functional Comparisons
Biological Activity
4-(4-Chloro-2-methyl-phenyl)-5-(4-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol (CAS No. 676477-29-5) is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article reviews the synthesis, structure-activity relationships (SAR), and biological activities of this compound, particularly focusing on its anticancer and antifungal properties.
Chemical Structure
The molecular formula of the compound is , and it features a triazole ring substituted with aromatic groups. The presence of a thiol group enhances its reactivity and potential biological activity.
Synthesis
The synthesis of 1,2,4-triazole derivatives typically involves multi-step processes including cyclization reactions and substitution reactions. Various methods have been reported in literature for synthesizing compounds with similar structures, often yielding high purity and yield percentages.
Anticancer Activity
- Mechanism of Action : The compound's anticancer activity is primarily attributed to its ability to inhibit key enzymes involved in cancer cell proliferation. Studies have shown that triazole derivatives can interact with ATP-binding sites on proteins like tubulin and various kinases, disrupting their function and leading to cell cycle arrest in cancer cells .
-
Cell Line Studies :
- In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines, including HT-29 (human colorectal cancer) and HCT 116 (another colorectal cancer line). IC50 values in micromolar range indicate potent activity .
- A comparative study indicated that certain derivatives showed higher antiproliferative activities than established chemotherapeutic agents like doxorubicin .
Antifungal Activity
- Broad Spectrum Efficacy : The 1,2,4-triazole scaffold is well-documented for its antifungal properties. Research has indicated that compounds within this class can effectively inhibit fungal growth by targeting ergosterol biosynthesis pathways in fungi .
- Structure-Activity Relationship (SAR) : Variations in substituents on the triazole ring significantly affect antifungal potency. For instance, modifications on the phenyl groups can enhance binding affinity to fungal enzymes .
Case Studies
Several case studies highlight the biological efficacy of triazole derivatives:
- Case Study 1 : A study evaluated a series of S-substituted 1H-3-R-5-mercapto-1,2,4-triazoles against HT-29 cells. Among these, compounds similar to this compound exhibited significant cytotoxicity and induced apoptosis through mitochondrial pathways .
- Case Study 2 : Another investigation focused on the antifungal properties of various triazoles against Candida species. The results demonstrated that certain derivatives showed effective inhibition of fungal growth at low concentrations .
Data Table: Biological Activity Overview
| Biological Activity | Cell Line/Organism | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | HT-29 | <10 | Inhibition of tubulin polymerization |
| Antifungal | Candida albicans | <20 | Inhibition of ergosterol synthesis |
Q & A
Q. What are the key synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves cyclization of thiosemicarbazide precursors. A common route includes reacting substituted hydrazines with isothiocyanates under basic conditions (e.g., KOH/ethanol) at 60–100°C, followed by acid-catalyzed cyclization . Optimization strategies:
- Catalysts : Bleaching Earth Clay (pH 12.5) in PEG-400 improves yield by facilitating nucleophilic substitutions .
- Solvents : Ethanol or DMF enhances solubility of intermediates, while PEG-400 reduces side reactions .
- Temperature : 70–80°C balances reaction rate and thermal stability of sensitive substituents (e.g., methoxy groups) .
Q. What spectroscopic and analytical techniques are essential for characterization?
Methodological Answer:
- ¹H-NMR : Confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm for chlorophenyl/methoxyphenyl groups) .
- LC-MS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 372.1) and detect impurities .
- Elemental Analysis : Validate purity (>95% C, H, N, S content) .
- IR Spectroscopy : Identify thione (C=S, ~1250 cm⁻¹) and triazole ring (C=N, ~1600 cm⁻¹) vibrations .
Q. What biological screening assays are initially recommended?
Methodological Answer:
- Antimicrobial Activity : Disk diffusion assays against S. aureus and E. coli with 50–100 µg/mL test concentrations .
- Molecular Docking : Preliminary screening against target enzymes (e.g., fungal CYP51 or bacterial DHFR) using AutoDock Vina .
Advanced Research Questions
Q. How can computational methods predict pharmacokinetic and toxicity profiles?
Methodological Answer:
- ADME Analysis : Use SwissADME to predict bioavailability (e.g., Lipinski violations) and blood-brain barrier penetration .
- Toxicity Prediction : ProTox-II assesses hepatotoxicity (e.g., cytochrome P450 inhibition) and mutagenicity .
- DFT Calculations : Analyze electronic properties (HOMO-LUMO gap) to correlate with redox stability .
Q. How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Purity Validation : Repeat assays with HPLC-purified samples to exclude impurity effects .
- Dose-Response Curves : Establish EC₅₀ values (e.g., 10–50 µM for antifungal activity) to compare potency across studies .
- Target Specificity : Use CRISPR-Cas9 knockouts to confirm on-target effects (e.g., fungal ergosterol biosynthesis) .
Q. What strategies improve synthetic yield for scale-up?
Methodological Answer:
- Continuous Flow Reactors : Reduce reaction time (1–2 hours vs. 24 hours batch) and improve reproducibility .
- Microwave Assistance : Achieve 85–90% yield via controlled dielectric heating (100°C, 300 W) .
- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to enhance eco-compatibility .
Q. How do substituents influence pharmacological activity?
Structure-Activity Relationship (SAR) Insights :
- Chlorophenyl Group : Enhances lipophilicity (logP ~3.5) and membrane penetration .
- Methoxyphenyl Group : Modulates electron density on the triazole ring, affecting redox potential (DFT-calculated HOMO: −6.2 eV) .
- Thiol/Thione Tautomerism : Thione form dominates in solution (¹H-NMR δ 13.2 ppm for S-H), improving stability over thiol .
Q. What advanced techniques study tautomerism and electronic effects?
Methodological Answer:
- Variable-Temperature NMR : Monitor thiol ↔ thione equilibrium (e.g., coalescence temperature at 80°C) .
- X-ray Crystallography : Resolve crystal packing effects on tautomeric preference .
- Spectroelectrochemistry : Correlate redox peaks (E₁/2 ~−0.5 V) with antioxidant potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
